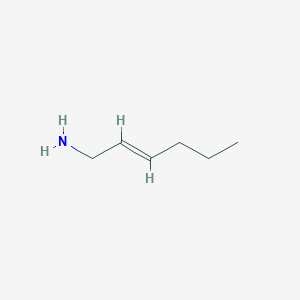

2-Hexenylamine

CAS No.: 61210-84-2

Cat. No.: VC8282949

Molecular Formula: C6H13N

Molecular Weight: 99.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 61210-84-2 |

|---|---|

| Molecular Formula | C6H13N |

| Molecular Weight | 99.17 g/mol |

| IUPAC Name | (E)-hex-2-en-1-amine |

| Standard InChI | InChI=1S/C6H13N/c1-2-3-4-5-6-7/h4-5H,2-3,6-7H2,1H3/b5-4+ |

| Standard InChI Key | JMPKRWPMDAFCGM-SNAWJCMRSA-N |

| Isomeric SMILES | CCC/C=C/CN |

| SMILES | CCCC=CCN |

| Canonical SMILES | CCCC=CCN |

Introduction

Key Findings

2-Hexenylamine (C₆H₁₁NH₂) is an unsaturated primary amine characterized by a six-carbon chain with a double bond at the second position. While direct experimental data for this compound is limited in the provided sources, its properties and applications can be inferred through structural analogs such as 2-hexanamine , 2-ethylhexylamine , and hexylamine . This report synthesizes available data on related amines to hypothesize 2-hexenylamine’s behavior, reactivity, and industrial relevance, emphasizing gaps in current research.

Structural and Nomenclature Characteristics

2-Hexenylamine belongs to the alkenylamine family, distinguished by its amine (-NH₂) group attached to the second carbon of a hexene chain. The double bond between C2 and C3 introduces geometric isomerism (cis/trans), influencing its physicochemical properties. Comparatively, saturated analogs like 2-hexanamine (C₆H₁₅N) exhibit higher symmetry but lack the reactivity associated with unsaturation .

Table 1: Comparative Molecular Properties

*Estimated values based on unsaturated analogs.

The double bond in 2-hexenylamine likely reduces its boiling point compared to saturated counterparts due to decreased van der Waals interactions. This trend aligns with hexylamine’s boiling point (131–132°C) versus 2-hexanamine’s 116°C , where branching lowers intermolecular forces.

Synthesis and Reactivity

While no direct synthesis routes for 2-hexenylamine are documented in the provided sources, its preparation may involve:

-

Hydroamination of 1,3-hexadiene using transition-metal catalysts.

-

Reductive amination of 2-hexenal with ammonia under hydrogenation conditions.

The amine group’s nucleophilicity and the double bond’s electrophilicity suggest reactivity patterns such as:

-

Michael addition at the α,β-unsaturated position.

-

Oxidation of the double bond to form epoxy or diol derivatives.

Comparatively, 2-ethylhexylamine —a branched saturated amine—is synthesized via alkylation of ammonia, highlighting how branching affects industrial production methods.

Industrial and Research Applications

Surfactants and Corrosion Inhibitors

Hexylamine derivatives like 2-ethylhexylamine are used in detergents, rubber chemicals, and oil additives . The unsaturated structure of 2-hexenylamine could enhance surfactant efficacy by introducing planar rigidity, improving micelle formation.

Pharmaceutical Intermediates

Primary amines such as hexylamine serve as initiators in polymerization reactions . 2-Hexenylamine’s double bond may enable conjugation in drug molecules, potentially improving bioavailability in antimalarial or antiviral agents.

Asymmetric Catalysis

The chiral center at C2 in 2-hexenylamine (if resolved) could facilitate enantioselective synthesis, akin to branched amines like N,2-dimethyl-2-hexylamine .

| Compound | NFPA Rating (Health/Fire/Reactivity) | OSHA PEL (ppm) |

|---|---|---|

| 2-Hexenylamine* | 3/3/0 | Not established |

| 2-Ethylhexylamine | 3/2/0 | 5 (skin) |

| Hexylamine | 3/3/0 | 5 |

*Hypothesized based on structural analogs.

Research Gaps and Future Directions

-

Experimental Characterization: Absent data on 2-hexenylamine’s NMR, IR, or mass spectra limits its utility. Studies should prioritize spectral analysis and crystallization attempts.

-

Biological Activity Screening: No carcinogenicity or reproductive toxicity data exist for analogs like N,2-dimethyl-2-hexylamine , highlighting a broader gap in amine toxicology.

-

Green Synthesis Routes: Developing catalytic hydroamination methods could reduce reliance on hazardous reagents like phosgene.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume